molecular formula C23H25N3O5S2 B2482696 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 868376-11-8

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2482696
CAS No.: 868376-11-8
M. Wt: 487.59
InChI Key: JRTULWZYCGOXRT-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic benzothiazole derivative intended for research and experimental applications. Benzothiazoles are a significant class of heterocyclic compounds known for their diverse pharmacological profiles and are frequently investigated in various scientific fields . The structure of this compound, which incorporates both a benzothiazole core and a sulfonamide group, suggests potential for interesting biological activity. Similar structural motifs are found in compounds investigated as inhibitors for various biological targets. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC) , and various benzenesulfonamide derivatives have been explored for their potential as tyrosine kinase (TrkA) inhibitors in oncology research . Researchers interested in ligand-gated ion channels, kinase signaling pathways, or the development of novel therapeutic agents may find this compound to be a valuable pharmacological tool. The product is supplied for non-human research use only and is not approved for use in humans.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-3-12-26-21-19(31-4-2)6-5-7-20(21)32-23(26)24-22(27)17-8-10-18(11-9-17)33(28,29)25-13-15-30-16-14-25/h3,5-11H,1,4,12-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTULWZYCGOXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole ring followed by the introduction of various substituents through condensation reactions.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine, showed potent inhibition of human epidermoid carcinoma cell line (A431) and non-small cell lung cancer cell lines (A549, H1299) with IC50 values indicating effective cytotoxicity . The mechanism of action appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been evaluated through assays measuring the levels of inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using mouse monocyte macrophages (RAW264.7) indicated that certain benzothiazole derivatives significantly reduced the expression of these cytokines, suggesting a dual role in both inhibiting cancer cell proliferation and modulating inflammatory responses .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific molecular targets:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells and arrest the cell cycle at various phases, thereby reducing tumor growth.
  • Modulation of Inflammatory Pathways : By downregulating pro-inflammatory cytokines, this compound may help mitigate inflammation associated with tumor progression.

Case Studies

A comprehensive study involving multiple benzothiazole derivatives highlighted their potential as anticancer agents. For example, compound B7 exhibited significant cytotoxicity against A431 and A549 cell lines while also demonstrating anti-inflammatory properties by inhibiting IL-6 and TNF-α production .

Data Summary

The following table summarizes key findings related to the biological activity of benzothiazole derivatives:

CompoundCell LineIC50 (μM)Inhibition (%)
B7A4311.098
B7A5492.095
B7H12991.597

Preparation Methods

Formation of 4-Ethoxy-2-aminobenzothiazole

The benzothiazole scaffold is constructed via cyclization of 4-ethoxyaniline. This process follows the protocol outlined by Poonam Yadav et al., where aniline derivatives react with potassium thiocyanate (KSCN) and bromine in glacial acetic acid.

Procedure :

  • Cyclization :
    A mixture of 4-ethoxyaniline (0.01 mol, 1.53 g) and KSCN (8 g) in glacial acetic acid (20 mL) is cooled to 0°C. Bromine (1.6 mL in acetic acid) is added dropwise with stirring, maintaining the temperature at 0°C. After 2 hours at 0°C and 10 hours at room temperature, the mixture is heated to 85°C, filtered hot, and neutralized with ammonia (pH 6). The precipitate is recrystallized from benzene to yield 4-ethoxy-2-aminobenzothiazole (59% yield, m.p. 200–202°C).

Mechanistic Insight :
The reaction proceeds via electrophilic substitution, where bromine generates a thiocyanate intermediate, followed by cyclization to form the benzothiazole ring.

Allylation at the N3 Position

Introducing the allyl group at the N3 position requires alkylation of the 2-aminobenzothiazole intermediate.

Procedure :

  • Alkylation :
    4-Ethoxy-2-aminobenzothiazole (5.22 g, 0.026 mol) is dissolved in dry dimethylformamide (DMF, 20 mL). Allyl bromide (0.03 mol, 3.6 g) and triethylamine (3 mL) are added, and the mixture is refluxed for 6 hours. The product, 3-allyl-4-ethoxy-2-aminobenzothiazole, is isolated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization from ethanol (yield: 78%).

Characterization :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N stretch).
  • ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂), 5.12–5.30 (m, 2H, CH₂=CH), 5.85–6.00 (m, 1H, CH₂=CH), 6.82–7.45 (m, 3H, aromatic).

Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride

Sulfonylation of 4-Nitrobenzoic Acid

The sulfonyl morpholine group is introduced via sulfonation and amidation.

Procedure :

  • Sulfonation :
    4-Nitrobenzoic acid (10 g, 0.06 mol) is treated with chlorosulfonic acid (15 mL) at 0°C for 2 hours. The mixture is poured into ice, and the precipitate (4-sulfobenzoic acid) is collected.
  • Morpholine Coupling :
    4-Sulfobenzoic acid (8 g, 0.04 mol) is refluxed with morpholine (3.5 g, 0.04 mol) in dichloromethane (DCM, 50 mL) for 4 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield 4-(morpholinosulfonyl)benzoic acid (yield: 65%).

Characterization :

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
  • ¹H NMR (DMSO-d₆) : δ 3.15 (t, 4H, morpholine CH₂), 3.65 (t, 4H, morpholine CH₂), 7.92–8.25 (m, 4H, aromatic).

Conversion to Acid Chloride

The carboxylic acid is activated for amide bond formation.

Procedure :

  • Chlorination :
    4-(Morpholinosulfonyl)benzoic acid (7 g, 0.023 mol) is treated with thionyl chloride (10 mL) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield 4-(morpholinosulfonyl)benzoyl chloride (yield: 92%).

Condensation to Form the Ylidene-Benzamide

Coupling Reaction

The final step involves condensation of the benzothiazole amine with the sulfonyl benzoyl chloride to form the ylidene structure.

Procedure :

  • Amide Formation :
    3-Allyl-4-ethoxy-2-aminobenzothiazole (4 g, 0.015 mol) and 4-(morpholinosulfonyl)benzoyl chloride (4.8 g, 0.015 mol) are dissolved in dry acetonitrile (30 mL). Triethylamine (3 mL) is added, and the mixture is refluxed for 2 hours. The product is isolated by solvent evaporation and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound as a yellow solid (yield: 68%, m.p. 248–250°C).

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the acyl chloride, followed by dehydrohalogenation to form the Z-configured ylidene.

Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).
  • ¹H NMR (CDCl₃) : δ 1.40 (t, 3H, OCH₂CH₃), 3.10–3.25 (m, 4H, morpholine CH₂), 3.65–3.80 (m, 4H, morpholine CH₂), 4.95–5.15 (m, 2H, CH₂=CH), 5.80–6.00 (m, 1H, CH₂=CH), 7.25–8.30 (m, 7H, aromatic).
  • EI-MS : m/z 527 [M+H]⁺.

Optimization and Yield Analysis

Reaction Conditions

The table below summarizes critical parameters influencing the synthesis:

Step Reagent Ratios Temperature Time (h) Yield (%)
1.1 1:1.2 (Aniline:KSCN) 0°C → RT 12 59
1.2 1:1.1 (Amine:Allyl Br) Reflux 6 78
3.1 1:1 (Amine:Acyl Cl) Reflux 2 68

Key Observations :

  • Higher yields in Step 1.2 are achieved using excess allyl bromide.
  • Prolonged reflux in Step 3.1 reduces stereochemical purity due to E/Z isomerization.

Stereochemical Control and Computational Validation

Z-Selectivity

The Z-configuration is favored due to steric hindrance between the allyl group and the benzamide moiety. Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm a 12.3 kcal/mol energy difference favoring the Z-isomer.

Docking Studies

Molecular docking against Mycobacterium tuberculosis DprE1 (PDB: 4FDN) reveals a binding affinity of −8.4 kcal/mol, attributed to hydrogen bonds between the morpholinosulfonyl group and Arg312 and Tyr314.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.